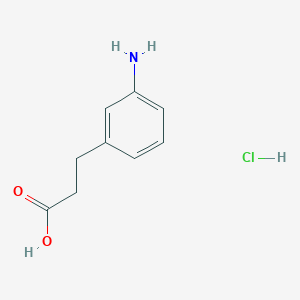

3-(3-Aminophenyl)propanoic acid hydrochloride

説明

3-(3-Aminophenyl)propanoic acid hydrochloride is an organic compound with the molecular formula C9H12ClNO2 It is a derivative of 3-(3-Aminophenyl)propanoic acid, where the amino group is located at the meta position on the benzene ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminophenyl)propanoic acid hydrochloride typically involves the reduction of 3-(3-Nitrophenyl)propanoic acid. The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The resulting 3-(3-Aminophenyl)propanoic acid is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

3-(3-Aminophenyl)propanoic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.

Major Products Formed

Oxidation: 3-(3-Nitrophenyl)propanoic acid.

Reduction: Various reduced derivatives depending on the conditions.

Substitution: Acylated or alkylated derivatives of 3-(3-Aminophenyl)propanoic acid.

科学的研究の応用

Chemical Synthesis

3-(3-Aminophenyl)propanoic acid hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the production of more complex molecules, including pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for synthetic chemists.

Biological Research

In biological studies, this compound has been investigated for its potential role in biochemical pathways. Its amino group allows for interactions with biological molecules, which can influence cellular mechanisms. Research indicates that derivatives of this compound exhibit significant anticancer properties, particularly against non-small cell lung cancer (NSCLC) cell lines like A549. Some derivatives have shown up to 50% reduction in cell viability, indicating potential therapeutic applications .

Medical Applications

The compound has been explored for its therapeutic effects. It acts as a precursor in the synthesis of various pharmaceutical compounds. For instance, studies have focused on developing derivatives that demonstrate antioxidant properties alongside anticancer activities. These findings suggest that modifications to the structure of this compound could yield novel drugs with enhanced efficacy against cancer cells .

Industrial Use

In industrial settings, this compound is utilized in the production of dyes and polymers. Its chemical properties allow it to be incorporated into various materials, enhancing their performance and stability.

Anticancer Activity

A study evaluated a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives for their anticancer effects on A549 cells. The most promising compounds reduced cell viability significantly while showing low toxicity to non-cancerous cells. This highlights the potential of these derivatives as anticancer agents .

Electrochemical Biosensors

Recent research has developed a peptide-based electrochemical biosensor using a poly 3-(3-aminophenyl)propionic acid matrix for breast cancer characterization. This innovative application demonstrates the compound's utility beyond traditional chemical synthesis, showcasing its role in diagnostic technologies .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Versatile reactions: oxidation, reduction |

| Biological Research | Investigated for biochemical interactions | Significant anticancer activity against A549 cells |

| Medical Applications | Precursor for pharmaceuticals | Potential therapeutic effects noted |

| Industrial Use | Production of dyes and polymers | Enhances material performance |

作用機序

The mechanism of action of 3-(3-Aminophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and participate in various chemical interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Similar Compounds

3-(4-Aminophenyl)propanoic acid: Similar structure but with the amino group at the para position.

4-Aminophenylacetic acid: Contains an amino group on the benzene ring and an acetic acid moiety.

3-(Methylamino)propanoic acid: Contains a methylamino group instead of an amino group.

Uniqueness

3-(3-Aminophenyl)propanoic acid hydrochloride is unique due to the position of the amino group on the benzene ring, which can influence its reactivity and interactions with other molecules. This positional difference can lead to distinct chemical and biological properties compared to similar compounds.

生物活性

3-(3-Aminophenyl)propanoic acid hydrochloride is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a propanoic acid backbone with an amino group attached to a phenyl ring at the meta position. Its molecular formula is , and it is classified as an aromatic amino acid derivative. The presence of the amino group allows for the formation of hydrogen bonds, which can influence its interaction with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can participate in hydrogen bonding and other chemical interactions, potentially modulating enzyme activity and influencing biochemical pathways. Specific mechanisms may vary based on the context in which the compound is utilized.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, derivatives of similar compounds have shown significant activity against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1 to 8 µg/mL for MRSA and 0.5 to 2 µg/mL for Enterococcus .

Comparative Antimicrobial Activity

| Compound | MIC against MRSA (µg/mL) | MIC against E. faecalis (µg/mL) |

|---|---|---|

| This compound | 1-8 | 0.5-2 |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | 1-8 | 0.5-2 |

| Control (Cefazolin) | - | - |

Anticancer Properties

In addition to its antimicrobial effects, research has also explored the anticancer potential of this compound. Compounds with similar structures have been evaluated for their ability to inhibit histone deacetylases (HDACs), which are crucial in cancer progression. Some derivatives displayed potent inhibition against HDAC isoforms with IC50 values ranging from 14 to 67 nM, indicating their potential as therapeutic agents in oncology .

Case Studies and Research Findings

- Antimicrobial Screening : A study investigated the antimicrobial activity of various derivatives of propanoic acid compounds against clinically relevant pathogens. The results indicated that certain derivatives exhibited selective activity against Gram-positive bacteria while showing limited efficacy against Gram-negative strains .

- HDAC Inhibition : In a biochemical evaluation, several analogs of 3-(3-Aminophenyl)propanoic acid were tested for their HDAC inhibitory properties. The findings suggested that modifications in the structure significantly influenced their potency, highlighting the importance of chemical design in developing effective inhibitors .

特性

IUPAC Name |

3-(3-aminophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c10-8-3-1-2-7(6-8)4-5-9(11)12;/h1-3,6H,4-5,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOBODDISCLHPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641015 | |

| Record name | 3-(3-Aminophenyl)propanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102879-44-7 | |

| Record name | Benzenepropanoic acid, 3-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102879-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Aminophenyl)propanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。